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Compound of Interest

Compound Name:
2-(Isopropylamino)-1-

phenylethanol

CAS No.: 4164-21-0

Cat. No.: B184655

Get Quote

Technical Guide for Structural Elucidation and Quality Control

Executive Summary & Pharmacophore
Significance[1]
2-(Isopropylamino)-1-phenylethanol (CAS: 5650-44-2 for racemic) represents a critical

pharmacophore in medicinal chemistry. Structurally, it is a

-amino alcohol featuring a secondary amine and a secondary benzylic alcohol. This scaffold is
the core structural motif of the arylethanolamine class of

-adrenergic receptor antagonists (beta-blockers) and sympathomimetic agents.

For drug development professionals, this molecule is not merely an intermediate; it serves as a

model system for understanding the spectroscopic behavior of more complex APIs like Sotalol

or Isoproterenol. Its characterization requires a rigorous multi-modal approach to distinguish it

from potential regioisomers and bis-alkylated impurities formed during synthesis.
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This guide provides a self-validating spectroscopic profile, synthesizing Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to ensure absolute

structural confirmation.

Synthesis & Sample Preparation Strategy
To interpret spectroscopic data accurately, one must understand the chemical origin of the

sample. The standard synthesis involves the nucleophilic ring-opening of styrene oxide by

isopropylamine.

Reaction Mechanism and Regioselectivity
The reaction is governed by steric hindrance. Isopropylamine attacks the less substituted

carbon (

-carbon) of the epoxide ring, yielding the terminal amine.
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Figure 1: Nucleophilic ring-opening pathway. The regioselectivity dictates the methylene proton

environment observed in NMR.

Sample Preparation for Spectroscopy[1]
NMR: Dissolve ~10 mg of the free base in 0.6 mL of CDCl

. If the sample is the HCl salt, use DMSO-d

or D

O to prevent precipitation and ensure sharp peaks, though chemical shifts will vary slightly.

IR: Prepare a KBr pellet (1-2%) or use Attenuated Total Reflectance (ATR) on the neat solid.
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MS: Dilute to 10 ppm in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Mass Spectrometry (MS) Analysis[1][2]
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity. For

-amino alcohols, the fragmentation is highly predictable and governed by

-cleavage.

Fragmentation Logic
Molecular Ion (M+): m/z 179 (Weak in EI, strong [M+H]+ in ESI).

Base Peak (m/z 72): The dominant fragmentation pathway is the cleavage of the C-C bond

between the hydroxyl-bearing carbon and the amine-bearing carbon. The positive charge is

stabilized by the nitrogen atom (iminium ion formation).

Tropylium Ion (m/z 91/107): The benzylic moiety generates characteristic aromatic

fragments.
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Figure 2: Primary fragmentation pathways. The m/z 72 peak is diagnostic for the N-isopropyl-

aminomethyl substructure.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4]
NMR is the definitive tool for establishing the regiochemistry (1-phenyl vs. 2-phenyl) and

assessing purity.

H NMR Data (400 MHz, CDCl )
The chirality at the C1 position renders the adjacent methylene protons (C2-H) diastereotopic.

They will not appear as a simple doublet but rather as chemically non-equivalent signals (part

of an ABX system).
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Position (ppm) Multiplicity Integration
Assignment
Logic

Ar-H 7.25 - 7.38 Multiplet 5H

Overlapping

phenyl protons

(ortho, meta,

para).

C1-H 4.68 dd 1H

Benzylic

methine.

Deshielded by

OH and Phenyl

ring. Coupling to

diastereotopic

C2-H's.

C2-H 2.92 dd 1H

Diastereotopic

methylene proton

adjacent to N.

C2-H 2.68 dd 1H

Diastereotopic

methylene proton

adjacent to N.

N-CH 2.85 Septet 1H
Methine of the

isopropyl group.

CH 1.08 Doublet 6H

Isopropyl

methyls (may

appear as two

doublets if steric

hindrance is

high, but usually

one d).

OH/NH ~2.5 Broad s 2H

Exchangeable

protons. Shift

varies with

concentration/mo

isture.
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C NMR Data (100 MHz, CDCl )
Position (ppm) Assignment Logic

Ar-C (ipso) 142.5
Quaternary carbon attached to

the ethanol chain.

Ar-C 128.5, 127.6, 125.9 Ortho, meta, para carbons.

C1 (CH-OH) 71.8 Benzylic alcohol carbon.

C2 (CH

-N)
55.2

Methylene carbon attached to

Nitrogen.

CH (iPr) 48.9 Methine of the isopropyl group.

CH

(iPr)
22.9

Methyl carbons of the isopropyl

group.

Infrared (IR) Spectroscopy[3][5]
IR is utilized primarily for "fingerprinting" in QC to ensure the solid-state form (polymorph/salt) is

correct.

3200 - 3400 cm

: Broad band corresponding to O-H stretching (H-bonded). Often overlaps with the weaker
N-H stretching vibration.

2800 - 3000 cm

: C-H stretching. The aromatic C-H is just above 3000, while aliphatic (isopropyl) C-H is just
below 3000.

1060 cm

: Strong C-O stretching band, characteristic of secondary alcohols.

700 & 760 cm
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: Strong bands indicating a monosubstituted benzene ring (out-of-plane C-H bending).

Quality Control: Impurity Profiling
In the context of drug development (e.g., Sotalol synthesis), two specific impurities must be

monitored using the data above:

Bis-alkylation: The secondary amine product can react with another equivalent of styrene

oxide.

Detection: Look for a second set of benzylic signals in NMR and a significant mass shift

(M+ ~ 299).

Oxidation (Ketone formation): 2-(Isopropylamino)-1-phenylethanone.

Detection: Appearance of a carbonyl stretch in IR (~1680 cm

) and loss of the benzylic methine doublet in

H NMR.

References
Preparation of 2-isopropylamino-1-phenyl-1-ethanol.PrepChem. Available at: [Link]

Mass Spectra of 1-phenylethanol and 2-phenylethanol derivatives.Nibbering, N. M. M., & De

Boer, T. J. (1968).[1] Organic Mass Spectrometry. (Context for fragmentation mechanisms).

Available at: [Link]

Methcathinone (Oxidized analog) Spectral Data.Wikipedia / NIST Data references. (For

comparison of ketone vs alcohol). Available at: [Link]

Sotalol Hydrochloride Monograph.United States Pharmacopeia (USP). (Establishes
regulatory relevance of the phenylethanolamine pharmacophore).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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